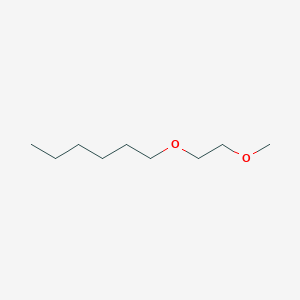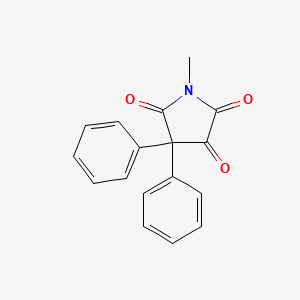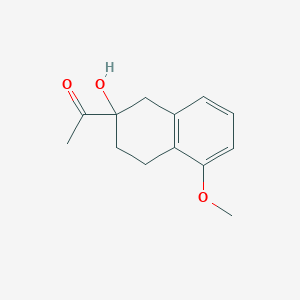
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C12H16O3, and it is characterized by the presence of a hydroxy group, a methoxy group, and a tetrahydronaphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of the hydroxy group at the desired position using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene ring system using hydrogen gas and a metal catalyst.
Acylation: Introduction of the ethanone group through an acylation reaction using acetyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the tetrahydronaphthalene ring.
2-Hydroxy-4-methoxyacetophenone: Similar structure but with a different position of the methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a chloro group and a different ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77312-59-5 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-methoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O3/c1-9(14)13(15)7-6-11-10(8-13)4-3-5-12(11)16-2/h3-5,15H,6-8H2,1-2H3 |
InChI-Schlüssel |
WGTZMBPREOVAOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2=C(C1)C=CC=C2OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
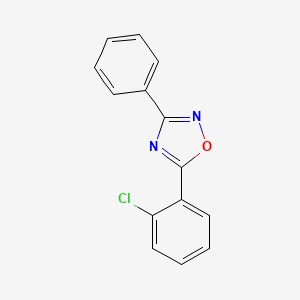




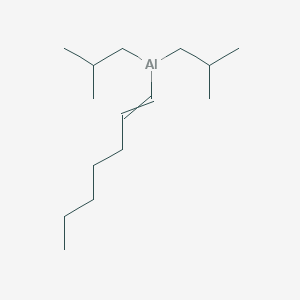


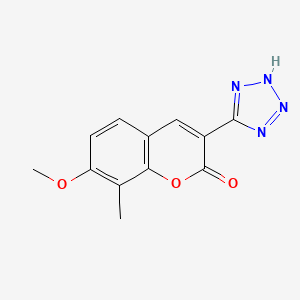
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
